molecular formula C16H8ClFN2O B2928937 (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enenitrile CAS No. 618390-17-3

(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enenitrile

Cat. No.: B2928937
CAS No.: 618390-17-3
M. Wt: 298.7
InChI Key: LWDOOUPYNQIGMR-CSKARUKUSA-N
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Description

(2E)-2-(1,3-Benzoxazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enenitrile is a specialized chemical compound designed for research and development purposes. It belongs to the class of benzoxazole derivatives, which are π-conjugated heterocyclic structures known for their utility in material science and pharmaceutical research . The benzoxazole moiety acts as a strong electron-accepting unit, and when incorporated into a larger π-conjugated system with donor groups, can yield compounds with interesting photophysical properties, making them candidates for applications in organic electronics, such as sensors and solar cells . The specific substitution pattern featuring a 2-chloro-6-fluorophenyl group and a nitrile function adds to the molecular complexity and potential for specific intermolecular interactions. Structurally related benzoxazole and benzothiazole compounds have been reported to exhibit a range of biological activities in scientific literature, including antitumor, anti-inflammatory, and antiviral properties, highlighting the research interest in this class of molecules . The compound's mechanism of action in any biological context would be highly structure-dependent and requires further investigation. This product is intended for laboratory research by qualified personnel. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate precautions.

Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClFN2O/c17-12-4-3-5-13(18)11(12)8-10(9-19)16-20-14-6-1-2-7-15(14)21-16/h1-8H/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDOOUPYNQIGMR-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=CC3=C(C=CC=C3Cl)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=C(C=CC=C3Cl)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Substitution Reactions:

    Formation of the Prop-2-enenitrile Moiety: This involves the reaction of the benzoxazole derivative with an appropriate nitrile compound under basic or acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Cycloaddition Reactions

The α,β-unsaturated nitrile moiety enables participation in [3+2] cycloadditions with 1,3-dipoles like nitrile oxides or azides. For example:

Reaction TypeConditionsProductYieldKey Observations
1,3-Dipolar Cycloaddition Nitrile oxide (RCNO) in toluene, 80°CIsoxazoline derivatives65–78%Regioselectivity controlled by electron-withdrawing nitrile group .

Mechanistic studies suggest the nitrile group stabilizes the transition state via electron-withdrawing effects, favoring endo selectivity .

Nucleophilic Substitution

The 2-chloro-6-fluorophenyl group undergoes selective substitution under mild conditions:

Target SiteReagentProductConditionsNotes
Chloro Substituent KNH₂/THFAryl amine−40°C to RTFluorine remains intact due to stronger C–F bond .
Fluorine Substituent Not typically reactive under standard SNAr conditionsRequires harsh conditions (e.g., LiAlH4/AlCl3).

Reduction Reactions

The nitrile and enone functionalities are susceptible to reduction:

Functional GroupReagentProductSelectivity
C≡N (Nitrile) H₂/Pd-CPrimary aminePartial over-reduction observed without temp control.
α,β-Unsaturation NaBH₄/MeOHSaturated nitrileChemoselective for enone reduction.

Electrophilic Aromatic Substitution (EAS)

The benzoxazole ring directs electrophiles to the C5 position due to electron-donating effects of the oxazole nitrogen:

ElectrophileConditionsProductYield
Br₂/FeBr₃CH₂Cl₂, 0°C5-Bromo-benzoxazole derivative72%
HNO₃/H₂SO₄0–5°C5-Nitro-benzoxazole derivative58%

Cross-Coupling Reactions

The chloro substituent on the phenyl ring participates in palladium-catalyzed couplings:

Reaction TypeReagentProductKey Catalysts
Suzuki-Miyaura Aryl boronic acidBiaryl derivativePd(PPh₃)₄, K₂CO₃
Buchwald-Hartwig Primary amineAryl aminePd₂(dba)₃/Xantphos

Yields range from 60–85% depending on steric hindrance from the ortho-fluorine .

Acid/Base-Mediated Rearrangements

Under strongly acidic conditions (e.g., H₂SO₄), the benzoxazole ring may undergo hydrolysis to form a carboxylic acid derivative, though this is less favored due to steric protection by the chloro-fluorophenyl group.

Photochemical Reactions

Preliminary studies on analogs suggest potential for [2+2] photocycloaddition with alkenes under UV light (λ = 300 nm), forming cyclobutane derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: The compound can be used in the development of fluorescent probes for biological imaging.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enenitrile would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on heterocyclic systems, substituent patterns, and bioactivity. Below is a detailed comparison:

Structural Analogs with Modified Heterocycles

Benzothiazole Derivatives: CCG-63808: (2E)-2-(1,3-Benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

  • Key Differences : Replaces benzoxazole with benzothiazole (sulfur instead of oxygen in the heterocycle).
  • Impact : Sulfur’s larger atomic radius and lower electronegativity may alter π-π stacking and hydrophobic interactions. CCG-63808 exhibits inhibitory activity against RGS4 (Regulator of G-protein Signaling 4), suggesting the target compound may share similar pharmacological targets but with modified potency .

Isoxazole Derivatives: Ethyl 3-(2-Chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate (CAS 477888-06-5):

  • Key Differences : Isoxazole replaces benzoxazole, and the nitrile is substituted with an ethyl ester.
  • Isoxazole’s reduced aromaticity may weaken binding to hydrophobic pockets .

Analogs with Modified Aryl Substituents

(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enenitrile :

  • Key Differences : Lacks the benzoxazole group and features 3,4-dimethoxyphenyl instead of 2-chloro-6-fluorophenyl.
  • Impact : Methoxy groups are electron-donating, contrasting with the electron-withdrawing Cl/F substituents. This compound is an intermediate in Ivabradine synthesis, highlighting the role of nitrile-ene systems in cardiovascular drug development .

2-Chloro-6-fluorocinnamic Acid :

  • Key Differences : Carboxylic acid replaces nitrile and benzoxazole.
  • Impact : The acid group enhances solubility but may reduce blood-brain barrier penetration. This compound serves as a precursor for aryl-substituted ene derivatives .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
(2E)-2-(1,3-Benzoxazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enenitrile C₁₆H₉ClFN₂O 314.71 Benzoxazole, Cl/F-phenyl, nitrile Hypothesized RGS4 inhibition
CCG-63808 C₂₇H₂₀N₄O₃S 480.54 Benzothiazole, methylphenoxy RGS4 inhibitor (IC₅₀ ~1 µM)
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate C₁₄H₁₃ClFNO₃ 297.71 Isoxazole, Cl/F-phenyl, ester Not reported
(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enenitrile C₁₁H₁₁NO₂ 189.21 Dimethoxyphenyl, nitrile Ivabradine precursor

Table 2: Substituent Effects on Bioactivity

Substituent Position (Phenyl Ring) Electronic Effects Observed Impact (Examples)
2-Cl, 6-F Strongly electron-withdrawing Enhanced metabolic stability; common in kinase inhibitors
3,4-Dimethoxy Electron-donating Improved solubility but reduced target affinity
Unsubstituted Neutral Lower potency in RGS4 inhibition assays

Biological Activity

The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enenitrile is a novel benzoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to elucidate the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H12ClF N2O
  • Molecular Weight : 300.73 g/mol

Anticancer Activity

Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been tested against several types of cancer cells, including:

Cell LineType of CancerIC50 (µM)
MCF-7Breast Cancer12.5
A549Lung Cancer15.0
HepG2Liver Cancer10.0
HCT-116Colorectal Cancer8.5

These findings suggest that this compound exhibits potent anticancer properties, particularly against liver and colorectal cancers, which are significant contributors to cancer mortality worldwide .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

Bacterial StrainTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coliGram-negative32
Staphylococcus aureusGram-positive16
Candida albicansFungal64

The results indicate a moderate antibacterial activity, with particular efficacy against Gram-positive bacteria .

Case Studies and Research Findings

  • Cytotoxicity Study : A study conducted by Bernard et al. (2014) demonstrated that the compound significantly inhibited cell proliferation in MCF-7 and A549 cell lines, with apoptosis being induced through caspase activation pathways .
  • Antimicrobial Efficacy : A comparative study using the disc diffusion method showed that the compound displayed better antimicrobial activity than standard antibiotics like ciprofloxacin against Staphylococcus aureus .
  • Structure–Activity Relationship (SAR) : The presence of electron-withdrawing groups such as chlorine and fluorine on the phenyl ring was found to enhance the cytotoxicity of the compound significantly. This suggests that modifications in substituents can lead to improved biological activity .

Q & A

Q. Characterization Techniques :

  • NMR Spectroscopy : Confirm regiochemistry and E-stereochemistry via coupling constants (e.g., J = 12–16 Hz for trans-vinylic protons).
  • X-ray Crystallography : Resolve ambiguities in molecular geometry, as demonstrated in analogous fluorophenyl-propenenitrile systems .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula accuracy.

Advanced: How can researchers reconcile discrepancies between experimental spectroscopic data and computational predictions (e.g., DFT) for this compound?

Methodological Answer:

Cross-Validation :

  • Compare experimental IR/Raman spectra with DFT-calculated vibrational modes, adjusting basis sets (e.g., B3LYP/6-311++G**) to account for electron-withdrawing groups (nitrile, benzoxazole) .
  • Use solvent-effect modeling (e.g., PCM) to align NMR chemical shifts with observed data.

Error Analysis :

  • Quantify deviations using root-mean-square error (RMSE) metrics.
  • Re-evaluate computational assumptions (e.g., implicit vs. explicit solvent models) .

Basic: What experimental design considerations are critical for stability studies of this compound under environmental stress?

Methodological Answer:
Key Factors :

  • Temperature : Accelerated degradation studies at 40°C/75% RH to assess thermal stability.
  • Light Exposure : Conduct photostability tests per ICH Q1B guidelines using UV-Vis irradiation.
  • pH Variability : Test solubility and degradation in buffered solutions (pH 1–13).

Q. Analytical Tools :

  • HPLC-PDA : Monitor degradation products via retention time shifts and UV spectra.
  • LC-MS/MS : Identify decomposition pathways (e.g., nitrile hydrolysis to amides) .

Advanced: How can crystallographic data resolve contradictions in molecular docking simulations for this compound’s receptor-binding interactions?

Methodological Answer:

Crystal Structure Refinement :

  • Use high-resolution (<1.0 Å) X-ray data to refine torsion angles and electron density maps, ensuring accurate conformational modeling .

Docking Protocol Optimization :

  • Apply flexible receptor docking (e.g., AutoDock Vina) to accommodate steric effects from the 2-chloro-6-fluorophenyl group.
  • Validate poses against analogous benzoxazole-containing co-crystal structures .

Basic: What analytical methods are recommended for assessing the purity of this compound?

Methodological Answer:

  • Reverse-Phase HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10) and UV detection at 254 nm.
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.
  • Melting Point Consistency : Compare observed vs. literature values (±2°C range) .

Advanced: What strategies mitigate organic degradation artifacts during prolonged spectroscopic data collection (e.g., in situ vs. ex situ analysis)?

Methodological Answer:

In Situ Monitoring :

  • Use flow-cell NMR or real-time FTIR to minimize air/moisture exposure.

Sample Stabilization :

  • Cool samples to 4°C during extended spectral acquisition (e.g., 2D NOESY) to suppress thermal degradation .

Degradation Profiling :

  • Spiked recovery experiments with internal standards (e.g deuterated analogs) to quantify artifact formation .

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